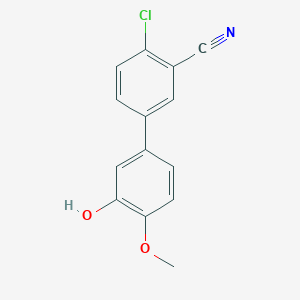
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% (CMP) is a synthetic chemical compound that has been widely used in scientific research applications. CMP is a phenolic compound that belongs to the phenol family, and it has distinct properties that make it ideal for a variety of laboratory experiments.
Applications De Recherche Scientifique
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, and it has also been used to study the biochemical and physiological effects of compounds on cells. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been used to study the mechanism of action of various compounds, as well as to study the effects of compounds on the environment.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% binds to certain proteins in the cell and alters their function. This binding can lead to changes in the biochemical and physiological processes of the cell, which can be studied using 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95%.
Biochemical and Physiological Effects
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects on cells. In particular, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been shown to affect the metabolism of cells, as well as the expression of certain genes. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% has been shown to affect the growth and development of cells, as well as their sensitivity to certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% is that it is relatively easy to synthesize and isolate. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% is relatively stable and can be stored for long periods of time. However, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% is not suitable for use in experiments involving human subjects, as it is not approved for use in humans. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for the use of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% in scientific research. One potential direction is the use of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% to study the effects of compounds on the environment. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% could be used to study the mechanism of action of certain drugs, as well as to study the effects of drugs on the metabolism of cells. Finally, 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% could be used to study the effects of compounds on the expression of certain genes.
Méthodes De Synthèse
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol, 95% can be synthesized using a number of different methods. One method involves the reaction of 4-chloro-3-cyanophenol with sodium methoxide in methanol. This reaction yields a product with a purity of 95%, which is the desired purity for most laboratory experiments. The reaction can be carried out at room temperature, and the product can be easily isolated and purified.
Propriétés
IUPAC Name |
2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-5-3-10(7-13(14)17)9-2-4-12(15)11(6-9)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQQTWQCFIBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685645 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol | |
CAS RN |
1261896-86-9 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)


![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)




